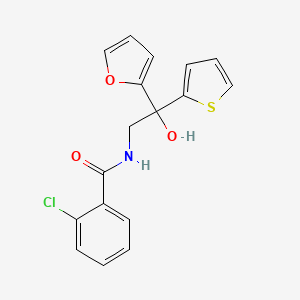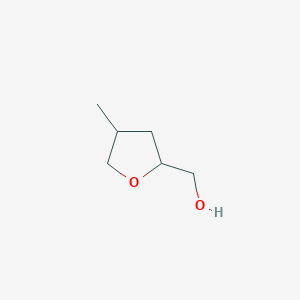
(4-Methyl-tetrahydro-furan-2-yl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-tetrahydro-furan-2-yl)-methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized through a multi-step process, and its unique structure makes it a promising candidate for scientific research.
Aplicaciones Científicas De Investigación
Methanol as a H-Transfer Reactant
- Methanol has been used as a hydrogen-transfer agent for the Meerwein–Ponndorf–Verley reduction of aromatic aldehydes and aryl ketones, including furfural, to produce corresponding alcohols. This process is efficient and produces gaseous components as the only co-products, which are easily separated from the reaction medium (Pasini et al., 2014).
Novel Prins Cyclization
- (2-(4-Methoxyphenyl)-4-methylenetetrahydrofuran-3-yl)methanol reacts with different aldehydes to form cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives via InCl3-promoted Prins cyclization. This process offers a new approach for synthesizing these derivatives (Reddy et al., 2012).
Coupling Conversion of Bio-derived Furans and Methanol
- The coupling conversion of bio-derived furans and methanol over ZSM-5 enhances aromatic production. This method shows a significant synergistic effect between furans and methanol, leading to higher yields of aromatics and olefins, and reduced coke formation (Zheng et al., 2014).
Deoxygenation of Aqueous Furfural
- A process for converting furfural to 2-methyl furan using Cu0/Cu2O·SiO2 sites without extraneous gas has been developed. Methanol is utilized for in situ hydrogen generation, contributing to a highly selective formation process (Li et al., 2018).
Acid-catalyzed Reactions with Methanol
- Methanol shows distinct behaviors as a solvent in acid-catalyzed reactions involving furans. For example, in methanol, 5-hydroxymethylfurfural and furfuryl alcohol can be selectively converted into methyl levulinate, whereas in water, polymerization is more prevalent (Hu et al., 2015).
Methylotrophic Bacteria in Biotechnology
- Methylotrophic bacteria, which can utilize methanol as a carbon source, have potential for developing economically competitive bioprocesses based on methanol. This research is pivotal for the future of industrial biotechnology (Schrader et al., 2009).
Solvent Effects in Biomass Upgrading
- The solvent plays a critical role in selective activation of chemical bonds in biomass upgrading. Molybdenum carbides and nitrides are used in the liquid-phase hydrogenation of bioderived furfural, where alcohol solvents influence the reaction's selectivity (Deng et al., 2018).
Methanol Production and Applications
- Methanol, derived from renewable sources, serves as a crucial building block in various chemical syntheses and as a clean-burning fuel. The conversion of CO2 to methanol is especially notable for its potential in reducing CO2 emissions (Dalena et al., 2018).
Propiedades
IUPAC Name |
(4-methyloxolan-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-2-6(3-7)8-4-5/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHFDKDWVGHZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-tetrahydro-furan-2-yl)-methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983166.png)
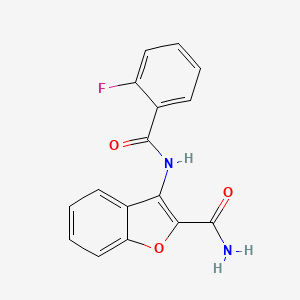
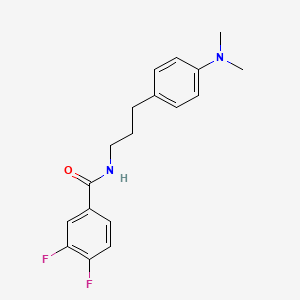
![8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2983169.png)
![6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)
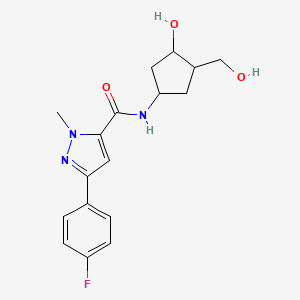
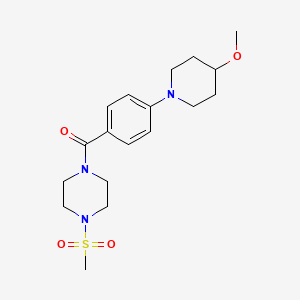
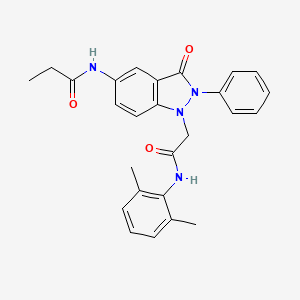
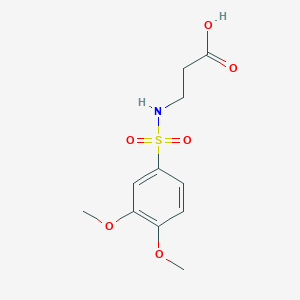
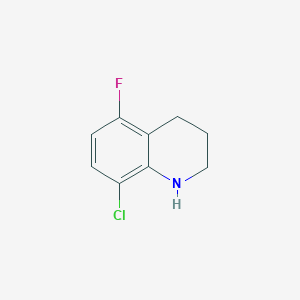

![2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyridine](/img/structure/B2983180.png)
